molecular formula C6H8ClN5O2 B13475810 Methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate

Methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate

Cat. No.: B13475810
M. Wt: 217.61 g/mol
InChI Key: CUKGZXGHWMSXBP-UHFFFAOYSA-N
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Description

Methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate is a chemical compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of the triazine ring in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an ice-bath to control the temperature and prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors with precise temperature and pH control. The use of automated systems ensures consistent product quality and high yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium carbonate, amines, thiols.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions, water.

Major Products Formed:

    Nucleophilic Substitution: Substituted triazines with different functional groups.

    Oxidation: Oxidized derivatives of the triazine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Hydrolysis: Carboxylic acids and alcohols.

Mechanism of Action

The mechanism of action of methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with biological molecules, affecting their function. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their metabolic pathways . In anticancer research, it may induce apoptosis in cancer cells by targeting specific proteins involved in cell cycle regulation .

Comparison with Similar Compounds

Methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C6H8ClN5O2

Molecular Weight

217.61 g/mol

IUPAC Name

methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate

InChI

InChI=1S/C6H8ClN5O2/c1-14-3(13)2-9-6-11-4(7)10-5(8)12-6/h2H2,1H3,(H3,8,9,10,11,12)

InChI Key

CUKGZXGHWMSXBP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=NC(=NC(=N1)N)Cl

Origin of Product

United States

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